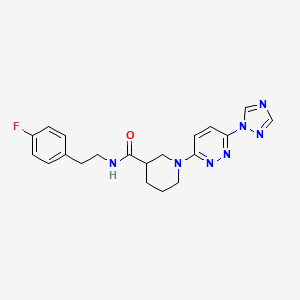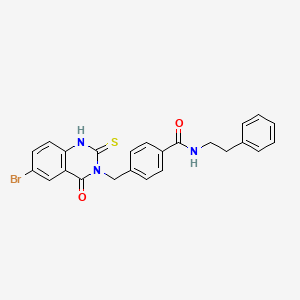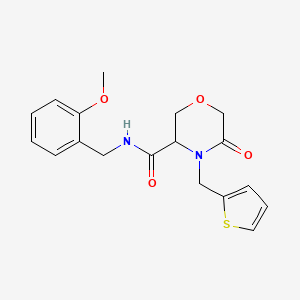![molecular formula C27H22FN5O4S B2385300 N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1039013-53-0](/img/structure/B2385300.png)
N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a nitrophenyl group, a sulfanyl group, and an imidazoquinazolinone group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of both electron-donating (fluorophenyl and sulfanyl) and electron-withdrawing (nitrophenyl) groups could lead to interesting electronic properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which might influence its solubility and permeability.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
An efficient strategy for synthesizing new derivatives involving similar complex molecules includes the S-arylation method, known for its simplicity and high conversion rate with short reaction times. The synthesis process leads to compounds assessed for antibacterial activities. The crystal structure and Hirshfeld surface analysis of these compounds provide insights into their molecular interactions and stability (Geesi, 2020).
Biological Activity and Applications
The development of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone has shown significant bioactivities. These compounds exhibit potent antibacterial and antifungal activities, surpassing some commercial bactericides and fungicides. The structure-activity relationships suggest that electron-withdrawing substitutes on benzene rings enhance the bioactivity of these compounds (Zeng et al., 2016).
Antiviral and Antimicrobial Properties
Research into the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has led to the discovery of compounds with weak to good anti-Tobacco mosaic virus (TMV) activity. This rapid synthesis method opens up new pathways for developing antiviral agents with potential applications in agriculture and medicine (Luo et al., 2012).
Anti-Cancer and Antimicrobial Agents
A novel series of flurbiprofen hydrazide derivatives has been synthesized and evaluated for their potential as anti-HCV, anticancer, and antimicrobial agents. Some compounds within this series have shown significant inhibition against hepatitis C virus NS5B RNA polymerase and demonstrated marked effects against various cancer cell lines, offering a promising avenue for developing new therapeutic agents (Çıkla et al., 2013).
Antifungal Agents
Imidazole analogues of fluoxetine have been identified as a new class of anti-Candida agents, exhibiting potent activity that surpasses miconazole and other clinical antifungals. This discovery highlights the potential of imidazole-based compounds in treating fungal infections, with specific analogues showing significantly lower cytotoxicity compared to conventional treatments (Silvestri et al., 2004).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific biological target of the compound. Without more information, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4S/c28-19-9-5-17(6-10-19)15-29-24(34)14-13-23-26(35)32-25(30-23)21-3-1-2-4-22(21)31-27(32)38-16-18-7-11-20(12-8-18)33(36)37/h1-12,23H,13-16H2,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECHUTVXSLKHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)
![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)
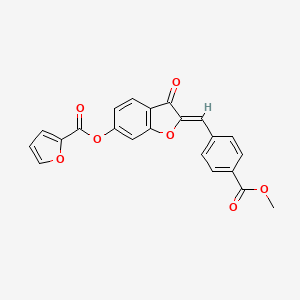
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
![2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2385229.png)
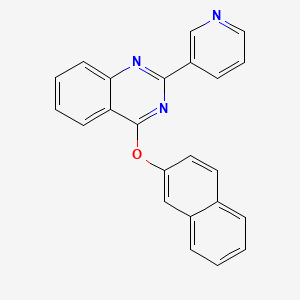
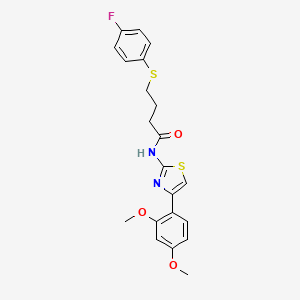
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
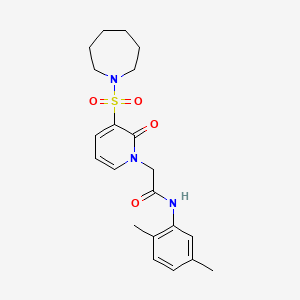
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)
